methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings
Scientific Research Applications
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.
Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.
Industrial Production Methods
For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:
Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.
Solvent Recycling: : Minimize waste and reduce costs.
Automation: : Utilize automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.
Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Quinoline N-oxide Derivatives: : From oxidation.
Tetrahydroquinoline Derivatives: : From reduction.
Functionalized Quinoline: : From substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.
Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.
Uniqueness
What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.
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Properties
CAS No. |
1251693-72-7 |
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Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.444 |
IUPAC Name |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChI Key |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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